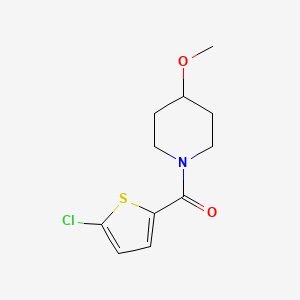![molecular formula C17H20ClN3O B6444081 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2548998-63-4](/img/structure/B6444081.png)
3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine ring is attached to the pyridine ring through a methoxy group . The molecule also contains a chlorine atom attached to the pyridine ring .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . For instance, the synthesis could involve the reaction of a pyridine derivative with a piperidine derivative in the presence of a suitable catalyst . The exact synthesis route would depend on the specific substituents present on the pyridine and piperidine rings .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The NMR spectrum would provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound “this compound” could potentially undergo various types of chemical reactions . For instance, the chlorine atom could be replaced by other groups in a nucleophilic substitution reaction . The molecule could also undergo reactions involving the pyridine or piperidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be predicted based on its molecular structure . For instance, the presence of the pyridine and piperidine rings suggests that the compound is likely to be a solid at room temperature . The presence of the chlorine atom and the methoxy group suggests that the compound is likely to be polar and therefore soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine has been used in a variety of scientific research applications. For example, it has been used as a catalyst in the synthesis of heterocyclic compounds, as a substrate in the enzymatic catalysis of proteins, and as an inhibitor in drug discovery. Additionally, it has been used in the study of biochemistry and physiology, as well as in the study of enzyme kinetics.
Wirkmechanismus
Target of Action
The primary targets of 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine are currently unknown
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of nitrogen atoms in its structure .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine in laboratory experiments is its versatility. It can be used in a variety of different experiments and its effects can be easily measured. Additionally, it is relatively easy to synthesize and is relatively stable. However, there are some limitations to using this compound in laboratory experiments. For example, it is not always easy to control the concentration of the compound in the experiment, and the compound can be toxic if not handled properly. Additionally, the compound can be expensive to purchase.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine. For example, it could be used to develop new drugs or treatments for diseases. Additionally, it could be used to study the biochemical and physiological effects of other compounds. Additionally, it could be used to develop new catalysts for chemical reactions. Finally, it could be used to study the interaction between proteins and other molecules.
Synthesemethoden
3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine can be synthesized through a four-step process. The first step involves the reaction of pyridine with 4-chloro-3-methoxy-pyridine to form an intermediate compound, 4-chloro-3-methoxy-2-pyridin-1-yl-piperidine. The second step involves the reaction of the intermediate compound with pyridine to form this compound. The third step involves the removal of the chlorine atom from the molecule by using a reducing agent. Finally, the fourth step involves the addition of a methyl group to the molecule to form the final product.
Safety and Hazards
The safety and hazards associated with “3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” would depend on its physical and chemical properties . For instance, if the compound is highly reactive or toxic, it could pose a risk to health and safety . Therefore, appropriate safety measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
3-chloro-4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-11-19-8-4-17(16)22-13-14-5-9-21(10-6-14)12-15-3-1-2-7-20-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGQQQZBKYMJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6-dimethylpyrimidine](/img/structure/B6443998.png)
![5-chloro-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6444003.png)
![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444013.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6444026.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine](/img/structure/B6444033.png)

![1-(4-{[1-(3-chloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-ethylpiperazine](/img/structure/B6444046.png)
![2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine](/img/structure/B6444056.png)


![2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444085.png)
![2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444093.png)
![3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6444100.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B6444103.png)
